N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with methoxy and dimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and pharmacology.
Mechanism of Action
Target of Action
The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a synthetic derivative of the 2C family of hallucinogens . The primary targets of this compound are the serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
This compound acts as a potent agonist at the 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2A receptors results in a series of intracellular changes that lead to its hallucinogenic effects .
Biochemical Pathways
It’s known that the activation of 5-ht2a receptors can lead to the release of various neurotransmitters and neuromodulators, including dopamine and glutamate . These substances play key roles in mood regulation and perception, which can explain the compound’s hallucinogenic effects .
Pharmacokinetics
Similar compounds in the 2c family are known to be metabolized in the liver, with various metabolites identified in urine samples . More research is needed to fully understand the ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
The activation of 5-HT2A receptors by this compound leads to a range of effects at the molecular and cellular levels. These include changes in cell signaling and neurotransmitter release, which can result in altered perception, mood, and cognition . The compound’s use can also lead to various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by the presence of other substances, the user’s physiological state, and genetic factors . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and dimethoxyphenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)methylidene biphenyl-4-carbohydrazide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl ethanamine
Uniqueness
Compared to similar compounds, N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits unique chemical properties due to the presence of the pyrazole ring and the specific arrangement of methoxy and dimethoxyphenyl groups. These structural features contribute to its distinct reactivity and potential biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-7-9(19-2)5-6-12(11)20-3/h5-8H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIIKPTXZPJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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